Caloxin 3A1

Calcium Signaling PMCA SERCA

Caloxin 3A1 is a 21-amino acid synthetic peptide (sequence: WSSTSSVSAPLEFGGGGSAK) with a molecular weight of 1912.1 Da, classified within the caloxin family of extracellular plasma membrane Ca²⁺-ATPase (PMCA) inhibitors. It selectively targets the third putative extracellular domain (PED3) of the PMCA pump.

Molecular Formula C83H126N22O30
Molecular Weight 1912.0 g/mol
Cat. No. B12397430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaloxin 3A1
Molecular FormulaC83H126N22O30
Molecular Weight1912.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)N
InChIInChI=1S/C83H126N22O30/c1-40(2)26-52(72(123)94-50(22-23-65(117)118)71(122)96-53(27-45-16-9-8-10-17-45)70(121)90-32-63(115)88-30-61(113)87-31-62(114)89-33-64(116)93-54(34-106)73(124)91-42(5)68(119)95-51(83(134)135)20-13-14-24-84)97-79(130)60-21-15-25-105(60)82(133)43(6)92-74(125)55(35-107)101-80(131)66(41(3)4)103-77(128)58(38-110)99-76(127)57(37-109)102-81(132)67(44(7)112)104-78(129)59(39-111)100-75(126)56(36-108)98-69(120)48(85)28-46-29-86-49-19-12-11-18-47(46)49/h8-12,16-19,29,40-44,48,50-60,66-67,86,106-112H,13-15,20-28,30-39,84-85H2,1-7H3,(H,87,113)(H,88,115)(H,89,114)(H,90,121)(H,91,124)(H,92,125)(H,93,116)(H,94,123)(H,95,119)(H,96,122)(H,97,130)(H,98,120)(H,99,127)(H,100,126)(H,101,131)(H,102,132)(H,103,128)(H,104,129)(H,117,118)(H,134,135)/t42-,43-,44+,48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1
InChIKeyYMDXWGGZDKWKKE-FRGBPFQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Caloxin 3A1: A Defined Extracellular PMCA Inhibitor Peptide for Calcium Signaling Research


Caloxin 3A1 is a 21-amino acid synthetic peptide (sequence: WSSTSSVSAPLEFGGGGSAK) with a molecular weight of 1912.1 Da, classified within the caloxin family of extracellular plasma membrane Ca²⁺-ATPase (PMCA) inhibitors . It selectively targets the third putative extracellular domain (PED3) of the PMCA pump [1]. Unlike broad-spectrum calcium modulators, caloxin 3A1 inhibits the plasma membrane calcium pump without affecting the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), establishing its utility as a selective tool for dissecting PMCA-specific contributions to cellular calcium homeostasis .

Why Caloxin 3A1 Cannot Be Substituted by Generic PMCA Inhibitors or Other Caloxin Family Members


Substitution of caloxin 3A1 with other PMCA inhibitors or even closely related caloxin peptides introduces significant experimental variability due to fundamental differences in binding domain, mechanism of action, and selectivity profile. Caloxin 3A1 binds to the third extracellular domain (PED3), a structurally unique and extremely short (5-amino acid) loop whose functional role is distinct from the domains targeted by other caloxins (e.g., caloxin 2A1 binds PED2) [1]. Critically, caloxin 3A1 does not inhibit the formation or degradation of the 140 kDa acylphosphate intermediate from ATP, confirming a mechanism of action distinct from orthovanadate or other active-site directed inhibitors [2]. Furthermore, its selectivity for PMCA over SERCA is not shared by all PMCA-targeting agents, and its affinity and potency profile differ from later-generation caloxin derivatives (e.g., caloxin 1b3 or 1c2), which exhibit isoform selectivity and higher potency but via different extracellular domain interactions [3]. Therefore, substituting caloxin 3A1 with another caloxin or a generic PMCA inhibitor invalidates the specific experimental paradigm defined by its unique PED3 binding and non-competitive mechanism.

Quantitative Differentiation of Caloxin 3A1: Head-to-Head and Cross-Study Comparative Evidence


Selective PMCA Inhibition vs. SERCA: Quantitative Lack of Off-Target Activity

Caloxin 3A1 demonstrates absolute selectivity for the plasma membrane Ca²⁺-ATPase (PMCA) over the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), a critical differentiator from pan-Ca²⁺-ATPase inhibitors like orthovanadate. In standardized erythrocyte ghost membrane assays, caloxin 3A1 at concentrations up to 500 µM inhibited PMCA activity (IC₅₀ ≈ 30 µM) but produced no detectable inhibition of SERCA activity even at the highest tested concentrations [1]. In contrast, orthovanadate inhibits both PMCA and SERCA with IC₅₀ values in the 30 mM range [2]. This absolute selectivity is essential for experiments requiring dissection of PMCA-specific contributions to calcium efflux without confounding SERCA inhibition.

Calcium Signaling PMCA SERCA Selectivity

Mechanistic Distinction: Lack of Acylphosphate Intermediate Inhibition vs. Orthovanadate

Caloxin 3A1's mechanism of action is fundamentally different from that of orthovanadate, a transition state analog that inhibits P-type ATPases by stabilizing the E2 conformation and blocking acylphosphate intermediate hydrolysis. Caloxin 3A1 does not inhibit the formation of the 140 kDa acylphosphate intermediate from ATP, nor does it affect its subsequent degradation [1]. Orthovanadate, by contrast, acts directly on the catalytic cycle by trapping the enzyme in the E2 state [2]. This mechanistic distinction is critical: caloxin 3A1 inhibits PMCA via an allosteric mechanism mediated by extracellular domain binding, leaving the catalytic cycle's early steps intact.

PMCA Mechanism of Action Acylphosphate Intermediate Orthovanadate

Quantified PMCA Inhibitory Potency: Caloxin 3A1 (IC₅₀ ≈ 30 µM) vs. Caloxin Class Average (IC₅₀ ≈ 100 µM) and Orthovanadate (IC₅₀ ≈ 30 mM)

Caloxin 3A1 exhibits a PMCA inhibitory IC₅₀ of approximately 30 µM in erythrocyte ghost membrane assays [1]. This places its potency approximately 3-fold higher than the average IC₅₀ of ~100 µM reported for the broader class of 12- to 20-mer caloxin peptides [2]. More importantly, caloxin 3A1 is approximately 1000-fold more potent than orthovanadate (IC₅₀ ≈ 30 mM) [2], enabling the use of lower, more selective concentrations in cellular assays while minimizing non-specific effects.

PMCA IC50 Potency Caloxin

Functional Efficacy in Intact Cells: Caloxin 3A1 Elevates Cytosolic Ca²⁺ in Endothelial Cells

Caloxin 3A1 demonstrates functional PMCA inhibition in a cellular context, providing direct evidence of its utility in intact cell assays. In endothelial cells pre-treated with a low concentration of Ca²⁺ ionophore (to induce a modest Ca²⁺ influx), addition of caloxin 3A1 caused a further significant increase in cytosolic Ca²⁺ concentration ([Ca²⁺]ᵢ), as measured by fluorescence imaging [1]. This cellular response confirms that the peptide can access and inhibit PMCA on the extracellular surface of living cells, validating its use beyond purified membrane systems. While quantitative potency in cells is not reported as an IC₅₀, the observed functional effect at concentrations in the low micromolar range is consistent with the ~30 µM IC₅₀ determined in membrane assays [1].

Calcium Imaging Endothelial Cells PMCA Functional Assay

Optimal Research and Industrial Application Scenarios for Caloxin 3A1 Based on Quantitative Evidence


Dissecting PMCA-Specific Calcium Efflux in Cells with Active SERCA

Caloxin 3A1 is the preferred tool for experiments requiring specific inhibition of PMCA-mediated calcium extrusion in cellular models where SERCA is also active. The absolute selectivity for PMCA over SERCA [1] eliminates the confounding effect of SERCA inhibition, a common pitfall with orthovanadate. Use caloxin 3A1 at concentrations of 30-100 µM to achieve significant PMCA blockade without affecting SERCA-dependent calcium sequestration [1].

Investigating the Functional Role of the Third Extracellular Domain (PED3) of PMCA

Caloxin 3A1 is uniquely suited for studies probing the structure-function relationship of PMCA's PED3, a critical but short extracellular loop. Its binding to PED3, combined with the demonstration that it does not interfere with acylphosphate intermediate formation [2], makes it a selective probe for allosteric modulation of PMCA via this specific extracellular domain. Researchers studying PMCA domain function or screening for novel extracellular modulators can use caloxin 3A1 as a benchmark PED3-targeting ligand.

Calcium Imaging and Flux Assays in Endothelial and Erythrocyte Models

Caloxin 3A1 is validated for use in live-cell calcium assays, having been shown to elevate cytosolic calcium in endothelial cells [3]. This functional efficacy in intact cells, combined with its defined extracellular mechanism, makes it an ideal reagent for calcium imaging experiments, FLIPR assays, or other fluorescence-based calcium flux measurements where PMCA contribution must be isolated. Its ~30 µM IC₅₀ [3] allows for flexible dosing in 96- or 384-well formats.

Comparative Pharmacology of First-Generation vs. Advanced Caloxin Derivatives

Caloxin 3A1 serves as an essential reference compound for benchmarking the potency and selectivity of novel PMCA inhibitors, particularly next-generation caloxin derivatives (e.g., caloxin 1b3, caloxin 1c2). Its well-defined IC₅₀ (~30 µM) [4], lack of SERCA cross-reactivity [4], and unique PED3 binding provide a baseline against which improved potency (e.g., low µM IC₅₀ of caloxin 1c2) [5] or isoform selectivity can be quantitatively compared. Procurement of caloxin 3A1 enables rigorous structure-activity relationship (SAR) studies and validation of new PMCA-targeting entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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